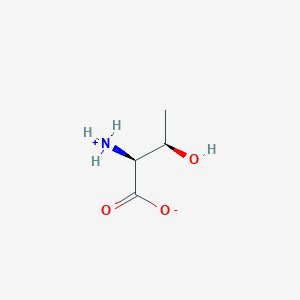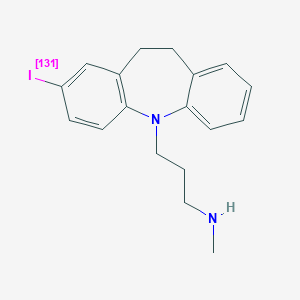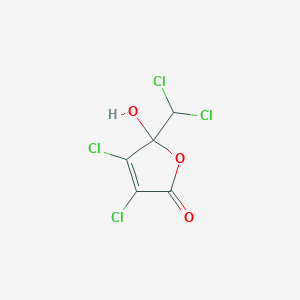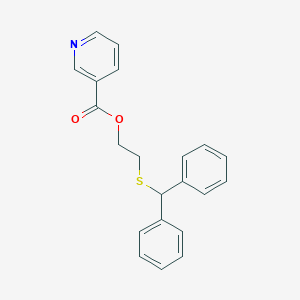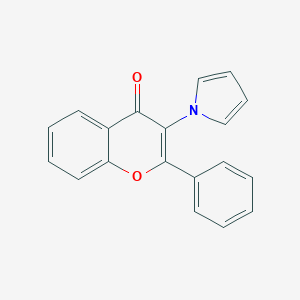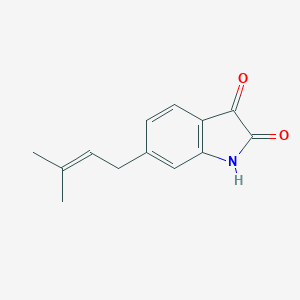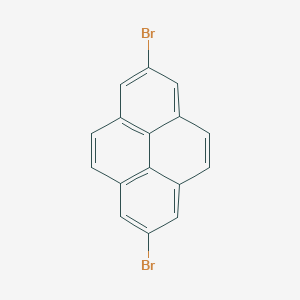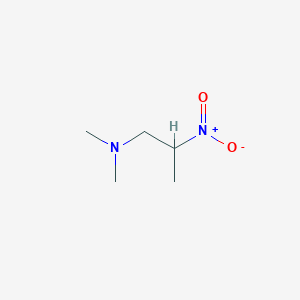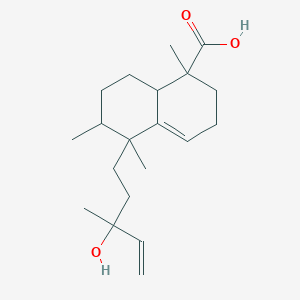
Salvicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvicin is a natural compound found in the bark of willow trees, which has been used for centuries to relieve pain and reduce fever. It is a derivative of salicylic acid, which is the active ingredient in aspirin. In recent years, salvicin has gained attention for its potential therapeutic applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Cytotoxicity and Apoptosis Induction
Salvicin, identified as a potent topoisomerase II inhibitor, exhibits significant in vitro and in vivo antitumor effects, particularly against multidrug-resistant (MDR) tumor cells. It effectively kills MDR cells, induces apoptosis, and activates caspase-1 and -3. The compound's cytotoxicity is attributed to its novel mechanism of killing MDR tumor cells, suggesting its potential for future MDR tumor therapy (Miao et al., 2003).
Topoisomerase II Inhibition
Salvicine acts as a topoisomerase II poison by stabilizing enzyme-DNA cleavage complexes, leading to DNA double-strand breaks and subsequent tumor cell apoptosis. It significantly inhibits topoisomerase II activity without affecting topoisomerase I. Unlike other anti-topoisomerase II agents, salvicine has a unique mechanism of inactivating topoisomerase II, promoting enzyme-DNA binding, and inhibiting DNA religation steps (Meng et al., 2001).
Antimetastatic Effects
Effect on Human Breast Cancer Metastasis
Salvicine notably reduces lung metastatic foci of human breast carcinoma without significantly affecting primary tumor growth. Its unique antimetastatic action, especially its modulation of cell motility, is closely related to the Rho-dependent signaling pathway. The compound down-regulates genes involved in tumor metastasis, such as fibronectin, integrins, and RhoC, indicating its potential in controlling metastasis (Lang et al., 2005).
Inhibition of Telomerase Activity
Salvicine induces apoptosis and down-regulates telomerase activity in human leukemia HL-60 cells. The compound reduces the expression of telomerase subunits and activates protein phosphatase 2A, suggesting a novel mechanism of action in inducing cell apoptosis through telomerase activity regulation (Wei-jun Liu et al., 2002).
Anti-Angiogenic Activity
Inhibition of Angiogenesis
Salvicine exhibits potent anti-angiogenic activity by inhibiting endothelial cell migration, tube formation, and reducing mRNA expression of basic fibroblast growth factor (bFGF) in tumor cells. This inhibition of angiogenic cascades suggests its potential as an anti-angiogenic agent in cancer treatment (Yan-li Zhang et al., 2013).
Interaction with Integrins
Salvicine disrupts integrin-mediated cell adhesion and spreading, primarily through the generation of reactive oxygen species (ROS). It reduces β1 integrin affinity and clustering, inhibits the formation of focal adhesions and actin stress fibers, and activates ERK and p38 MAPK signaling pathways. These effects contribute to its antimetastatic capacity by altering cell adhesion dynamics and signaling pathways (Jinjing Zhou et al., 2007).
Propiedades
Número CAS |
104700-94-9 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(9-11-21)8-10-19(3)14(2)12-17(22)20(4)15(18(23)24)6-5-7-16(19)20/h6,9,14,16-17,21-22H,5,7-8,10-12H2,1-4H3,(H,23,24)/b13-9+/t14-,16-,17+,19+,20+/m1/s1 |
Clave InChI |
GTOZGWPAQKVWLE-DLOZJNQXSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C(=O)O)C)O |
SMILES |
CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O |
SMILES canónico |
CC1CC(C2(C(C1(C)CCC(=CCO)C)CCC=C2C(=O)O)C)O |
Sinónimos |
Salvicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



